Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C15H83N18O21P7 and a molecular weight of 1068.74 g/mol . This compound is known for its intricate structure, which includes multiple phosphonate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves multiple steps, typically starting with the reaction of ethylenediamine with formaldehyde and phosphorous acid to form intermediate compounds. These intermediates are then further reacted with additional phosphorous acid and formaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of metal poisoning.
Mechanism of Action
The mechanism of action of tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting various enzymatic processes. The compound interacts with metal ions through its multiple phosphonate groups, forming stable complexes that prevent the metal ions from participating in biological or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal ion binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and industrial processes.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent in various applications.
Uniqueness
Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is unique due to its complex structure and multiple phosphonate groups, which provide enhanced chelating properties compared to other similar compounds. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Properties
CAS No. |
93892-78-5 |
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Molecular Formula |
C15H83N18O21P7 |
Molecular Weight |
1068.7 g/mol |
IUPAC Name |
tridecaazanium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C15H44N5O21P7.13H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);13*1H3 |
InChI Key |
UXFCSDIWXVTIEJ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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